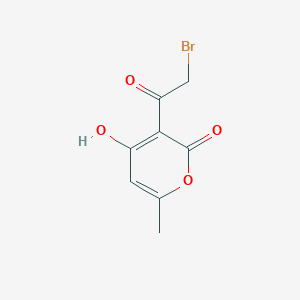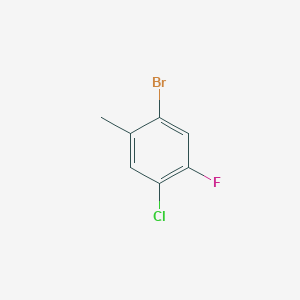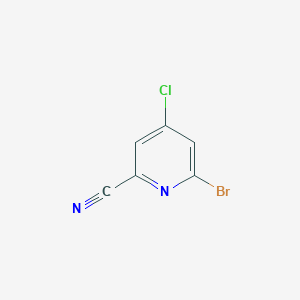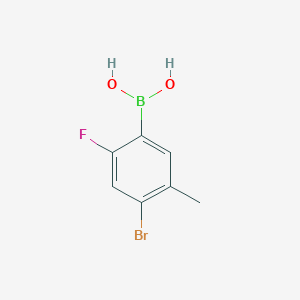![molecular formula C10H17N3O B1524979 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine CAS No. 1311316-31-0](/img/structure/B1524979.png)
2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine
Vue d'ensemble
Description
The compound is a derivative of morpholine and pyrazole. Morpholine is a common chemical used in a variety of applications, including as a base in organic synthesis and as a component in fungicides . Pyrazole is a basic aromatic ring and is found in various important bioactive compounds .
Molecular Structure Analysis
The molecular structure of the compound would likely consist of a morpholine ring with a 3,5-dimethyl-1H-pyrazol-1-yl group attached. The exact structure would depend on the specific locations of the attachments .Chemical Reactions Analysis
Pyrazole compounds have been found to exhibit various reactions, particularly in the presence of different reagents . Morpholine also reacts with a variety of substances and is often used as a base in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Generally, morpholine is a colorless liquid with a weak ammonia-like odor . Pyrazole is a crystalline solid .Applications De Recherche Scientifique
Antileishmanial and Antimalarial Activities
Compounds with the pyrazole moiety have been reported to exhibit potent antileishmanial and antimalarial activities. A study highlighted a compound with a desirable fitting pattern in the active site of LmPTR1, characterized by lower binding free energy, indicating potential as a therapeutic agent .
Ligand for Metal Complexes
Pyrazole derivatives are commonly used for preparing pyrazolato ligated metal complexes. These complexes can have various applications in catalysis and material science .
Biological Activity Spectrum
Derivatives of pyrazolylpyridazine, which contain the pyrazole structure, have shown a wide spectrum of biological activities. This suggests that “2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine” could also have diverse biological implications .
Synthesis of Heterocyclic Compounds
The pyrazole moiety is involved in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals due to their structural diversity and biological relevance .
Mécanisme D'action
Target of Action
Similar compounds with a pyrazole ring structure have been reported to interact with various biological targets, including enzymes like acetylcholinesterase .
Mode of Action
It’s suggested that compounds with a similar structure may interact with their targets through hydrogen bonding .
Biochemical Pathways
Related compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Pharmacokinetics
A structurally similar compound was found to have high solubility in saline at ph 7, suggesting good bioavailability .
Result of Action
Related compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-8-5-9(2)13(12-8)7-10-6-11-3-4-14-10/h5,10-11H,3-4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQYGLMJTYQJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CNCCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



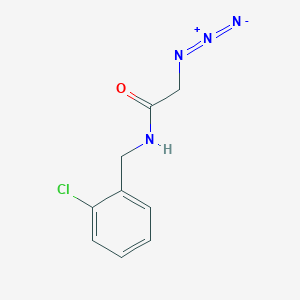
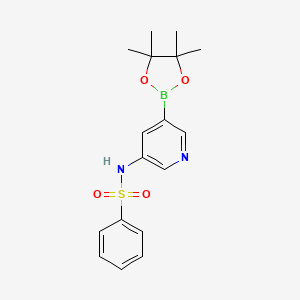


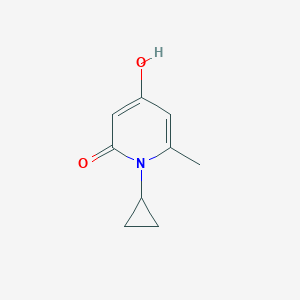
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1524906.png)
![2-amino-N,3-dimethyl-N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}butanamide](/img/structure/B1524907.png)

